![molecular formula C18H27N3O B4927679 N-[1-(3-isopropenylphenyl)-1-methylethyl]-4-methyl-1-piperazinecarboxamide](/img/structure/B4927679.png)
N-[1-(3-isopropenylphenyl)-1-methylethyl]-4-methyl-1-piperazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(3-isopropenylphenyl)-1-methylethyl]-4-methyl-1-piperazinecarboxamide, commonly known as TAK-659, is a small molecule inhibitor that targets protein kinases. It has been found to have potential therapeutic applications in the treatment of various cancers and autoimmune diseases. In
作用機序
TAK-659 targets protein kinases, which are enzymes that play a key role in cell signaling pathways. Specifically, it inhibits the activity of Bruton's tyrosine kinase (BTK), which is involved in the development and function of B-cells. By inhibiting BTK, TAK-659 disrupts the signaling pathways that promote the proliferation and survival of cancer cells and autoimmune cells.
Biochemical and Physiological Effects:
TAK-659 has been found to have several biochemical and physiological effects. In preclinical studies, it has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been found to have immunomodulatory effects, which make it a potential treatment for autoimmune diseases. In addition, TAK-659 has been found to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases such as arthritis.
実験室実験の利点と制限
TAK-659 has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to synthesize and purify. It also has high potency, which means that small amounts of the compound can be used in experiments. However, TAK-659 also has some limitations. It has low solubility in water, which can make it difficult to work with in some experiments. In addition, TAK-659 has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
将来の方向性
There are several future directions for research on TAK-659. One area of research is to further investigate its potential as a treatment for various cancers and autoimmune diseases. Another area of research is to explore the safety and efficacy of TAK-659 in clinical trials. In addition, researchers may investigate the use of TAK-659 in combination with other therapies, such as chemotherapy or immunotherapy, to enhance its therapeutic effects. Finally, researchers may explore the development of new inhibitors that target other protein kinases involved in the development and progression of cancer and autoimmune diseases.
合成法
TAK-659 can be synthesized using a multi-step process that involves the reaction of a piperazine derivative with an isopropenylphenyl derivative. The reaction is carried out under controlled conditions to ensure high yield and purity. The final product is obtained after several purification steps, including crystallization and chromatography.
科学的研究の応用
TAK-659 has shown promising results in preclinical studies as a potential treatment for various cancers and autoimmune diseases. It has been found to inhibit the proliferation of cancer cells and induce apoptosis. In addition, TAK-659 has been shown to have immunomodulatory effects, which make it a potential treatment for autoimmune diseases such as rheumatoid arthritis and lupus.
特性
IUPAC Name |
4-methyl-N-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O/c1-14(2)15-7-6-8-16(13-15)18(3,4)19-17(22)21-11-9-20(5)10-12-21/h6-8,13H,1,9-12H2,2-5H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWIWWLHFFHSQCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=CC(=CC=C1)C(C)(C)NC(=O)N2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(3-isopropenylphenyl)-1-methylethyl]-4-methyl-1-piperazinecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-(3-hydroxybenzoyl)hydrazino]-4-oxobutanoic acid](/img/structure/B4927601.png)

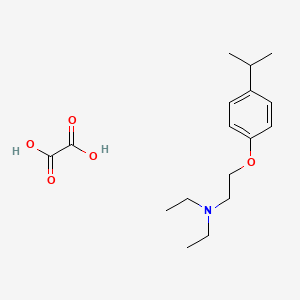
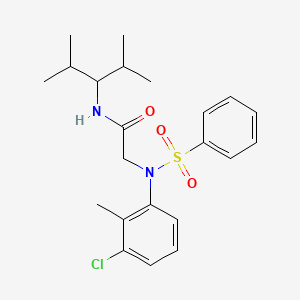
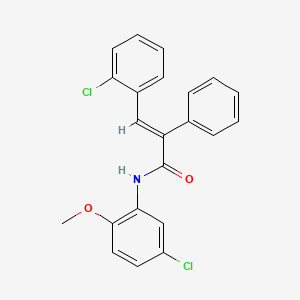
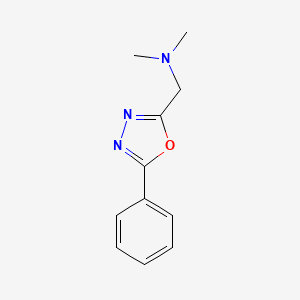
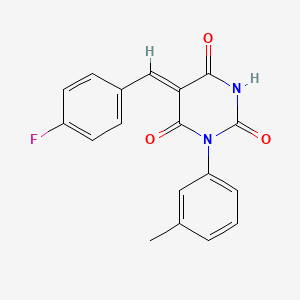
![3-isopropyl-8-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-1-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4927649.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-(2-ethoxyphenyl)-4-(methylthio)benzenesulfonamide](/img/structure/B4927651.png)
![1-(2-methoxyphenyl)-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine](/img/structure/B4927659.png)
![N-{[(4-butylphenyl)amino]carbonothioyl}-3-isopropoxybenzamide](/img/structure/B4927665.png)
![1-amino-3-[(5-nitro-8-quinolinyl)amino]-2-propanol](/img/structure/B4927670.png)
![1-(2-{[1-adamantyl(methyl)amino]methyl}-9-butyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanone dihydrochloride](/img/structure/B4927675.png)
![3-({[3-(4-methylphenyl)-1-adamantyl]carbonyl}amino)benzoic acid](/img/structure/B4927686.png)